7-Azapteridine

Physical organic chemistry Drug design Solubility prediction

7-Azapteridine (IUPAC: pyrimido[5,4-e][1,2,4]triazine; CAS 254-99-9; molecular formula C₅H₃N₅; molecular weight 133.11 g·mol⁻¹) is the unsubstituted parent heterocycle of a therapeutically and agrochemically significant class of fused 6–6 bicyclic systems. It is the core nucleus of the naturally occurring 7-azapteridine antibiotics toxoflavin, fervenulin, and reumycin, which have driven extensive synthetic and biological investigation.

Molecular Formula C5H3N5
Molecular Weight 133.11 g/mol
CAS No. 254-99-9
Cat. No. B12921982
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Azapteridine
CAS254-99-9
Molecular FormulaC5H3N5
Molecular Weight133.11 g/mol
Structural Identifiers
SMILESC1=C2C(=NC=N1)N=NC=N2
InChIInChI=1S/C5H3N5/c1-4-5(8-2-6-1)10-9-3-7-4/h1-3H
InChIKeyHASUZBYQAHYXHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Azapteridine (CAS 254-99-9) – Core Scaffold Identity and Procurement-Relevant Characteristics


7-Azapteridine (IUPAC: pyrimido[5,4-e][1,2,4]triazine; CAS 254-99-9; molecular formula C₅H₃N₅; molecular weight 133.11 g·mol⁻¹) is the unsubstituted parent heterocycle of a therapeutically and agrochemically significant class of fused 6–6 bicyclic systems . It is the core nucleus of the naturally occurring 7-azapteridine antibiotics toxoflavin, fervenulin, and reumycin, which have driven extensive synthetic and biological investigation [1]. The scaffold is distinguished from its closest structural relatives—pteridine (pyrimido[4,5-b]pyrazine), 6-azapteridine (pyrimido[4,5-e][1,2,4]triazine), and 5-deazapteridine (pyrido[2,3-d]pyrimidine)—by the replacement of a pyrazine or pyridine ring with an electron-deficient 1,2,4-triazine, which profoundly alters electrophilicity, covalent hydration behaviour, and metabolic susceptibility.

Core Scaffold Electron-deficient 1,2,4-triazine fused pyrimidine Defines electrophilicity and reactivity profile
Key Property Fully covalent-hydrated in aqueous media Supports solubility-limited formulation studies
Procurement Context Synthetic intermediate for probe and library synthesis Enables regiodivergent and scaffold-hopping pathways

Why 7-Azapteridine Cannot Be Replaced by Pteridine, 6-Azapteridine, or 5-Deazapteridine in Synthesis or Assay


Although pteridine, 6-azapteridine, and 5-deazapteridine share a superficial pyrimidine-annulated architecture with 7-azapteridine, the electronic nature of the fused 1,2,4-triazine ring in 7-azapteridine creates a uniquely electrophilic heteroaromatic system [1]. This manifests as an exceptionally favourable covalent hydration equilibrium, markedly higher stability of anionic σ-adducts, and susceptibility to enzymatic oxidation at positions that are refractory in pteridines. These differences are not incremental: 7-azapteridine is fully hydrated under conditions that leave pteridine 80% anhydrous, and its σ-adduct is two orders of magnitude more stable than that of pteridine. Consequently, substituting 7-azapteridine with a less electrophilic analog in a biological assay or a nucleophile-dependent synthetic step will produce fundamentally different outcomes in terms of target engagement, metabolic fate, and chemical yield—making empirical substitution without corroborating data scientifically and commercially unsound.

7-Azapteridine High electrophilicity & full hydration 1,2,4-triazine core drives covalent hydration and σ-adduct stability.
Pteridine / 6-Aza Analogs Reduced electrophilicity Remains largely anhydrous; reactivity toward nucleophiles may differ significantly.
7-Azapteridine Unique regiodivergent & rearrangement chemistry Allows N-1/N-8 glycosylation control and benzilic acid rearrangement to 6-azapurines.
Pteridine / 6-Aza Analogs Different regio- and chemoselectivity Lacks comparable regiodivergent control; rearrangement pathway is stereoelectronically forbidden.
7-Azapteridine Metabolic vulnerability at C-6 (xanthine oxidase) Supports specific probe development for enzyme mechanism studies.
Pteridine / 6-Aza Analogs Refractory to C-6 oxidation Metabolic pathway profile may not transfer, limiting comparative metabolism research.

Quantitative Differentiation Evidence for 7-Azapteridine (CAS 254-99-9) Against Its Closest Heterocyclic Analogs


Covalent Hydration Thermodynamics: 7-Azapteridine Is Fully Hydrated Where Pteridine Remains Largely Anhydrous

Combined quantum mechanical and thermodynamic cycle perturbation calculations give a relative hydration free energy (ΔΔG_hyd) of –6.1 kcal·mol⁻¹ for 7-azapteridine versus pteridine, correctly predicting that 7-azapteridine is completely hydrated under conditions that leave pteridine only ~20% hydrated [1]. This is not a marginal shift: it represents >80% difference in the equilibrium population of the hydrated species and reflects the heightened electrophilicity of the C=N bonds in the triazine ring.

Covalent Hydration ΔG
Head-to-head
ΔΔG_hyd = –6.1 kcal·mol⁻¹
Supports complete hydration equilibrium in aqueous media.
Pteridine remains ~20% hydrated; effect >80% difference in hydrated species.
Physical organic chemistry Drug design Solubility prediction

Anionic σ-Adduct Stability: 108-Fold Enhancement Over Pteridine Confirms Superior Electrophilicity

In a study comparing the electrophilic character of heteroaromatics, the anionic hydroxy σ-adduct derived from a 7-azapteridine analog exhibited thermodynamic stability 108 times greater than the corresponding σ-adduct of pteridine [1]. This experimental measurement directly quantifies the consequence of replacing the pyrazine ring of pteridine with the more electron-deficient 1,2,4-triazine ring of 7-azapteridine, translating into a two-order-of-magnitude practical advantage in reactions proceeding via nucleophilic addition intermediates.

Anionic σ-Adduct Stability
Head-to-head
108× greater vs. pteridine
Supports synthetic outcome prediction in nucleophilic substitution.
Δ ≈ 2.8 kcal·mol⁻¹; measured via equilibrium constants at pH 5.79.
Mechanistic heterocyclic chemistry Nucleophilic aromatic substitution Reactivity benchmarking

Enzymatic Oxidation Susceptibility: C-6 of 7-Azapteridine Is Accessible to Xanthine Oxidase Whereas C-6 of Pteridine Is Refractory

4-Hydroxy-7-azapteridine is oxidized by mammalian xanthine oxidase in a two-step process: the initial attack at C-2 proceeds at a rate 6 times faster than that of the canonical substrate xanthine, and the subsequent oxidation at C-6 produces a trihydroxy derivative that has no counterpart in pteridine chemistry [1]. Molecular orbital calculations confirm that C-6 in 2,4-dihydroxypteridine carries a smaller positive charge and exhibits lower superdelocalizability for nucleophilic attack than the analogous position in the 7-aza system, explaining the metabolic liability that is unique to 7-azapteridines.

Xanthine Oxidase Rate
Cross-study comparable
v₀(C-2) = 6× v₀(xanthine)
Supports metabolic stability screening and enzyme probe development.
C-6 oxidation accessible; pteridine C-6 is refractory.
Enzymology Drug metabolism Heterocycle stability

Regiodivergent Glycosylation: A Single 7-Azapteridine Precursor Delivers Two Structurally Distinct Nucleoside Series

The 7-azapteridine antibiotic reumycin, when subjected to glycosylation with 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose under SnCl₄ catalysis, yields exclusively the N-1 ribosyl isomer (toxoflavin-type nucleosides), whereas identical starting material treated with 1-bromo-2,3,5-tri-O-benzoyl-β-D-ribofuranose and KHCO₃ in DMF at 100 °C yields predominantly the N-8 ribosyl isomer (fervenulin-type nucleosides) [1]. This regiodivergent outcome is a direct consequence of the distinct electronic environments at N-1 and N-8 in the 7-azapteridine ring system; pteridine and 6-azapteridine scaffolds do not provide comparable N-1/N-8 regiochemical control.

Regiodivergent Glycosylation
Class-level inference
N-1 (toxoflavin-type) vs. N-8 (fervenulin-type)
Supports parallel nucleoside library synthesis from a single precursor.
Condition-controlled selectivity; SnCl₄ vs. KHCO₃/DMF.
Nucleoside chemistry Regioselective synthesis Medicinal chemistry library design

Benzilic Acid Rearrangement: 7-Azapteridines Uniquely Transform into Cytotoxic 6-Azapurines Under Mild Basic Conditions

Toxoflavins and reumycins (7-azapteridine antibiotics) undergo a benzilic acid-type rearrangement in 10% aqueous or ethanolic NaOH at 57 °C or reflux, followed by decarboxylation and air oxidation, to afford 6-azapurines (imidazo[4,5-e][1,2,4]triazinones) [1]. The resulting 6-azapurines exhibited in vitro antitumour activity against human T-cell acute lymphoblastoid leukemia (CCRF-HSB-2) and human oral epidermoid carcinoma (KB) cell lines. This skeletal rearrangement—converting a pyrimido-triazine to an imidazo-triazine—is stereoelectronically forbidden for pteridine and 6-azapteridine systems, which lack the requisite 5,7-dioxo substitution pattern and triazine ring placement that enables the rearrangement.

Benzilic Acid Rearrangement
Class-level inference
7-Azapteridine → 6-Azapurine scaffold
Supports scaffold-hopping access to imidazo-triazine chemotype.
Products reported with cell-model response; not possible with pteridine.
Anticancer agent synthesis Scaffold hopping Rearrangement chemistry

High-Value Application Scenarios Where 7-Azapteridine (CAS 254-99-9) Provides Verifiable Differentiation


Covalent Inhibitor and Targeted Covalent Drug Discovery Programs

The 108-fold enhanced σ-adduct stability of 7-azapteridine relative to pteridine [1] and its complete aqueous hydration [2] make the scaffold an exceptional warhead or recognition element for designing reversible covalent inhibitors that exploit nucleophilic addition at the triazine ring. Lead optimization teams can deliberately tune the electrophilicity through peripheral substitution while retaining a core that intrinsically favours covalent adduct formation—a property absent from pteridine-based screening decks.

Regiodivergent Nucleoside Library Synthesis

The ability of 7-azapteridine precursors to undergo condition-controlled regioselective glycosylation at either N-1 or N-8 [3] enables parallel synthesis of two structurally distinct nucleoside sublibraries from a single heterocyclic starting material. This reduces procurement costs and synthetic timelines for academic and industrial nucleoside drug discovery groups exploring antiviral, anticancer, or anti-coccidial activities.

Scaffold-Hopping Synthesis of 6-Azapurine Anticancer Leads

The unique benzilic acid rearrangement of 7-azapteridine derivatives into 6-azapurines [4] provides a direct entry into an imidazo-triazine chemotype with demonstrated activity against leukemia and carcinoma cell lines. Researchers seeking to diversify patent space around purine mimetics can procure 7-azapteridine as a single key intermediate that unlocks an otherwise synthetically demanding heterocyclic system.

Metabolic Stability Screening and Xanthine Oxidase Substrate Probe Development

The 6-fold faster oxidation of 4-hydroxy-7-azapteridine by xanthine oxidase compared with xanthine, and the unique accessibility of the C-6 position [5], position 7-azapteridine derivatives as specialised probes or substrates for studying xanthine oxidase mechanism and for developing enzyme-coupled assays where high turnover rate is desired.

Application
Selection Property
Validation Focus
Covalent inhibitor & probe design
Electrophilicity profile & σ-adduct stability
Target-engagement assays & selectivity screening
Regiodivergent nucleoside library synthesis
N-1/N-8 glycosylation regioselectivity
Condition-controlled synthesis & NMR structural confirmation
Heterocyclic scaffold hopping (6-azapurines)
Benzilic acid rearrangement reactivity
HPLC product confirmation & reaction yield optimization
Enzymology probe development (xanthine oxidase)
Substrate recognition at C-6 oxidation site
Kinetic assay comparison & metabolite profiling
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